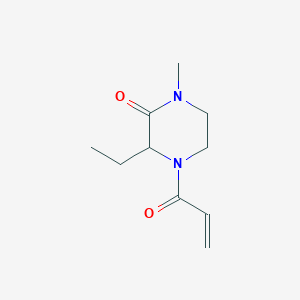
3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has shown potential as a therapeutic agent due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one is not fully understood. However, studies have suggested that the compound exerts its biological activities through the modulation of various cellular pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one are diverse. The compound has been shown to modulate various cellular pathways, leading to changes in cellular metabolism and function. For instance, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. The compound has also been shown to disrupt the cell membrane of fungi, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one in lab experiments is its diverse biological activities. The compound has been shown to exhibit anticancer, antifungal, antibacterial, and antiviral activities, making it a valuable tool for studying various cellular pathways. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to induce cell death at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one. One direction is the development of more potent derivatives with enhanced biological activities. Another direction is the investigation of the compound’s potential as a therapeutic agent for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, the compound’s potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections should be explored.
Conclusion
In conclusion, 3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one is a piperazine derivative that has shown potential as a therapeutic agent due to its diverse biological activities. The compound has been extensively studied for its anticancer, antifungal, antibacterial, and antiviral activities. The mechanism of action of the compound is not fully understood, but studies have suggested that it modulates various cellular pathways. The compound has advantages and limitations for lab experiments, and several future directions for its study should be explored.
Synthesemethoden
The synthesis of 3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one involves the reaction of ethyl 4-oxo-2-butenoate with methyl piperazine-1-carboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one has been extensively studied for its biological activities. It has been shown to exhibit anticancer, antifungal, antibacterial, and antiviral activities. The compound has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Eigenschaften
IUPAC Name |
3-ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8-10(14)11(3)6-7-12(8)9(13)5-2/h5,8H,2,4,6-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOUTECLHSLJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCN1C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-methyl-4-prop-2-enoylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2661378.png)
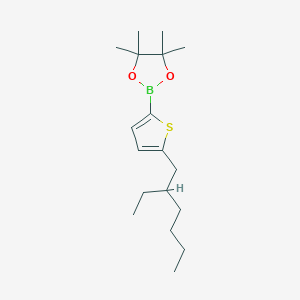
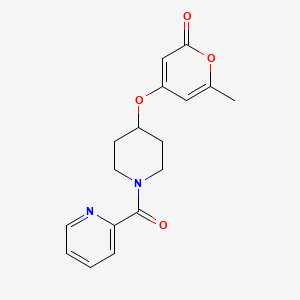
![2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2661382.png)
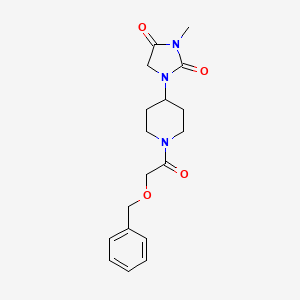
![5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide](/img/structure/B2661384.png)

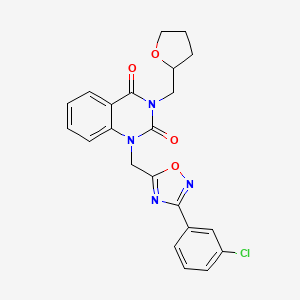
![N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2661390.png)

![6-Acetyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2661394.png)
amine](/img/structure/B2661395.png)
